molecular formula C23H18N4O3S B2382861 2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide CAS No. 1251587-20-8

2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide

Cat. No.: B2382861
CAS No.: 1251587-20-8
M. Wt: 430.48
InChI Key: IYDBUPZKEKUCBZ-UHFFFAOYSA-N
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Description

2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
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Biological Activity

The compound 2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24F3N3O2C_{23}H_{24}F_{3}N_{3}O_{2} with a molecular weight of approximately 427.45 g/mol. The structure includes a cyclopentyl group, an oxo group, and an imidazo[4,5-b]pyridine core, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H24F3N3O2C_{23}H_{24}F_{3}N_{3}O_{2}
Molecular Weight427.45 g/mol
IUPAC NameThis compound
SMILESCc1cccc(NC(CC(C(N2C3CCCC3)=O)n3c2nc2c3cccc2)=O)c1

Antitumor Activity

Recent studies have indicated that compounds similar to the one exhibit significant antitumor effects. For instance, in vitro assays demonstrated that these compounds can inhibit the growth of various cancer cell lines. A study reported a 55% reduction in viability of the MDA-MB-231 triple-negative breast cancer cell line after treatment with a structurally related compound at a concentration of 10 µM over three days .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific molecular targets. It may interact with enzymes or receptors involved in cancer cell proliferation and survival pathways. The imidazo[4,5-b]pyridine core is known to influence kinase activity, which is crucial for cell signaling processes .

Inhibitory Potency

The compound's inhibitory potency against certain targets has been evaluated through structure-activity relationship (SAR) studies. For example, related compounds have shown IC50 values ranging from 0.004 µM to 0.067 µM against various kinases, indicating strong potential as therapeutic agents .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Activity : Similar imidazole derivatives were evaluated for their antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated moderate antimicrobial activity with minimum inhibitory concentrations (MICs) around 250 µg/mL .
  • Anti-inflammatory Properties : Compounds with similar structures have also been tested for anti-inflammatory effects, showing significant inhibition of pro-inflammatory cytokines such as TNFα and IL-17 in vitro .
  • Cytotoxicity Studies : In vivo studies demonstrated that administration of related compounds did not lead to significant toxicity in animal models, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

3-(4-methylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-14-6-8-17(9-7-14)27-22(28)20-18(10-11-31-20)26(23(27)29)13-19-24-21(25-30-19)16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDBUPZKEKUCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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